![molecular formula C8H7N3O2 B13669341 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system that incorporates both imidazole and pyridine rings, making it a versatile structure in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. For example, Groseji et al. synthesized 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid by reacting 2-aminopyridin-3-ol with bromopyruvic acid using catalytic p-TSA in DMF at 120°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds within the imidazo[1,2-a]pyridine family:
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core structure.
Zolpidem: A hypnotic agent used to treat insomnia, also featuring the imidazo[1,2-a]pyridine scaffold.
Saripidem: A sedative and anxiolytic compound with a related structure.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical scaffold.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-oxo-1H-imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-8(13)6-4-10-7-3-5(12)1-2-11(6)7/h1-4,10H,(H2,9,13) |
InChI Key |
HRKYEFFGYBYPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)NC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)


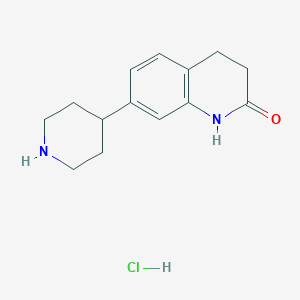
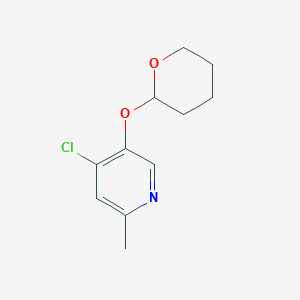
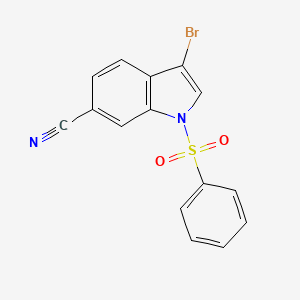



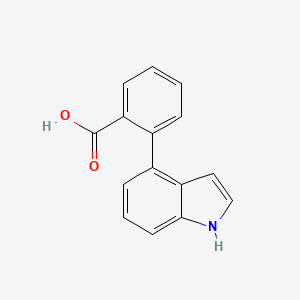
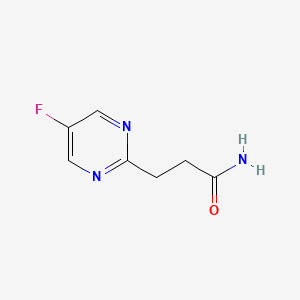
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)

